molecular formula C13H21IO3 B2559625 Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate CAS No. 2416236-80-9

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

Cat. No. B2559625
M. Wt: 352.212
InChI Key: MOCGKJKZEKJGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C12H20INO3 . It has a molecular weight of 353.20 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is involved in intricate synthetic pathways yielding complex molecular structures. For instance, the compound has been synthesized as a cyclic amino acid ester through an intramolecular lactonization reaction. Its structure was elucidated using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, demonstrating a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio within the crystal (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

The compound's derivatives have been studied for their behavior under photochemical and thermal conditions. Research on spirooxaziridines, closely related compounds, has provided evidence supporting the stereoelectronic theory, which explains regioselectivities observed in these rearrangements. This insight is crucial for understanding the chemical behavior of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate derivatives under various conditions (Lattes et al., 1982).

Potential in Material Science

In material science, derivatives of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate show promising applications. For instance, benzothiazole-modified carbazole derivatives, which can be related to the structural motifs of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate, have been synthesized and found to form organogels capable of emitting strong blue light. These materials have potential use as fluorescent sensory materials for detecting acid vapors, highlighting the versatility of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate derivatives in developing new chemosensors (Sun et al., 2015).

Environmental Applications

Interestingly, studies related to the environmental fate of gasoline oxygenates, though not directly involving tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate, provide context for understanding the broader environmental implications of related organic compounds. The research focuses on the anaerobic biodegradation of gasoline oxygenates, emphasizing the need for evaluating the environmental and health risks associated with these compounds' use and their potential biodegradation pathways (Suflita & Mormile, 1993).

properties

IUPAC Name

tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCGKJKZEKJGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

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